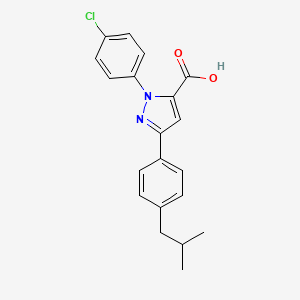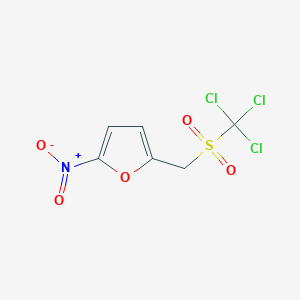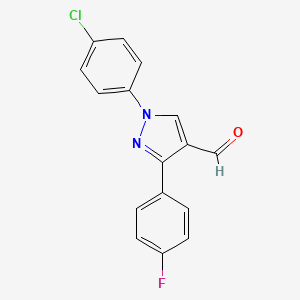
1-(4-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico es un compuesto orgánico sintético que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol sustituido con grupos clorofenilo e isobutilfenilo. Sus distintas propiedades químicas lo convierten en un tema valioso para estudios en química, biología, medicina e industria.
Métodos De Preparación
La síntesis del ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una 1,3-dicetona.
Reacciones de sustitución: El anillo de pirazol luego se somete a reacciones de sustitución para introducir los grupos clorofenilo e isobutilfenilo.
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando catalizadores y condiciones de reacción controladas para garantizar la consistencia y la eficiencia.
Análisis De Reacciones Químicas
El ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorofenilo, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos para facilitar las transformaciones deseadas.
Aplicaciones Científicas De Investigación
El ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como las propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
El ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico se puede comparar con otros compuestos similares, como:
Ácido 1-(4-clorofenil)-3-fenil-1H-pirazol-5-carboxílico: Este compuesto carece del grupo isobutilo, lo que puede resultar en diferentes propiedades químicas y biológicas.
Ácido 1-(4-clorofenil)-3-(4-metilfenil)-1H-pirazol-5-carboxílico: La presencia de un grupo metilo en lugar de un grupo isobutilo puede influir en la reactividad del compuesto y las interacciones.
La singularidad del ácido 1-(4-clorofenil)-3-(4-isobutilfenil)-1H-pirazol-5-carboxílico radica en su patrón específico de sustitución, que imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
618102-92-4 |
|---|---|
Fórmula molecular |
C20H19ClN2O2 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H19ClN2O2/c1-13(2)11-14-3-5-15(6-4-14)18-12-19(20(24)25)23(22-18)17-9-7-16(21)8-10-17/h3-10,12-13H,11H2,1-2H3,(H,24,25) |
Clave InChI |
SRILFVNZEDFIDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018615.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12018629.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018665.png)



![3-bromo-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12018672.png)
![[4-[(E)-[(3,4-dimethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12018673.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12018675.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12018683.png)

